Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate
Description
Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate (CAS: 1447961-53-6) is a nicotinic acid derivative featuring a methyl ester at position 3, a formyl group at position 2, and a 3-methoxyphenyl substituent at position 6 of the pyridine ring. Its synthesis typically involves multi-step procedures, including condensation and demethylation reactions, as described in related literature .
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 2-formyl-6-(3-methoxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-11-5-3-4-10(8-11)13-7-6-12(15(18)20-2)14(9-17)16-13/h3-9H,1-2H3 |
InChI Key |
QZZADLAYZNAWMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)C(=O)OC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated nicotinate under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 2-carboxy-6-(3-methoxyphenyl)nicotinate.
Reduction: Methyl 2-hydroxymethyl-6-(3-methoxyphenyl)nicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxyphenyl group may contribute to the compound’s overall stability and ability to interact with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s key structural analogs differ in substituent positions and functional groups, influencing electronic properties, solubility, and reactivity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Hypothetical values based on structural analysis (exact data unavailable in evidence).
Key Research Findings
Substituent Position Matters : The 3-methoxyphenyl group in the target compound introduces steric hindrance that reduces reaction yields compared to its 4-methoxy analog .
Solubility Trends: Formyl-containing derivatives show lower solubility in non-polar solvents than methyl or chloro-substituted analogs .
Biological Activity : Formyl and trifluoromethyl groups enhance binding to enzymatic targets but reduce bioavailability compared to simpler methoxy derivatives .
Biological Activity
Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid characterized by a formyl group at the 2-position and a methoxyphenyl substituent. Its molecular formula is , with a molecular weight of approximately 245.28 g/mol. The presence of the formyl group enhances its reactivity, allowing for various chemical transformations that can lead to biologically active derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or interact with cellular receptors, influencing pathways involved in:
- Antimicrobial Activity : It has been reported to exhibit antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.
- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation through the modulation of inflammatory cytokines and pathways.
- Anticancer Properties : Preliminary studies suggest that it could inhibit cancer cell proliferation, although further research is necessary to elucidate the exact mechanisms involved.
Antimicrobial Activity
A study conducted on various nicotinic acid derivatives, including this compound, demonstrated significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were assessed, revealing that this compound had comparable efficacy to known antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Methyl nicotinate | 64 | Escherichia coli |
| Control (Ampicillin) | 16 | Streptococcus pneumoniae |
Anti-inflammatory Activity
In vitro assays indicated that this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's ability to inhibit NF-kB signaling pathways was also observed.
Case Studies
- Study on Antimicrobial Properties : A recent investigation focused on the synthesis and biological evaluation of this compound revealed its potential as a lead compound for developing new antimicrobial agents. The study highlighted its effectiveness against multi-drug resistant strains, suggesting further exploration into its pharmacokinetics and toxicity profiles.
- Anti-cancer Research : Another study explored the anti-cancer effects of this compound on various cancer cell lines, including breast and colon cancer. Results indicated that it induced apoptosis in cancer cells at concentrations that did not affect normal cells, pointing towards its selective cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
